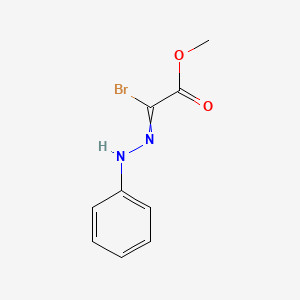

Methyl bromo(2-phenylhydrazinylidene)acetate

Beschreibung

Methyl bromo(2-phenylhydrazinylidene)acetate is a brominated hydrazone derivative characterized by a phenylhydrazine group linked to a methyl ester backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds such as pyrazolines and thiadiazoles, which exhibit biological activities ranging from NMDA receptor antagonism to anti-inflammatory effects . Its structure features a bromo substituent, which influences both electronic and steric properties, affecting reactivity and interactions in enzymatic or catalytic environments .

Eigenschaften

CAS-Nummer |

848476-92-6 |

|---|---|

Molekularformel |

C9H9BrN2O2 |

Molekulargewicht |

257.08 g/mol |

IUPAC-Name |

methyl 2-bromo-2-(phenylhydrazinylidene)acetate |

InChI |

InChI=1S/C9H9BrN2O2/c1-14-9(13)8(10)12-11-7-5-3-2-4-6-7/h2-6,11H,1H3 |

InChI-Schlüssel |

VBRAOPGNWSEVQM-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C(=NNC1=CC=CC=C1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of methyl bromo(2-phenylhydrazinylidene)acetate typically involves the reaction of methyl bromoacetate with phenylhydrazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol to achieve the desired product.

Analyse Chemischer Reaktionen

Methylbrom(2-phenylhydrazinyliden)acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Bromgruppe kann durch Nukleophile wie Amine oder Thiole substituiert werden.

Oxidationsreaktionen: Der Phenylhydrazin-Anteil kann oxidiert werden, um Azoverbindungen zu bilden.

Reduktionsreaktionen: Die Hydrazonbindung kann reduziert werden, um das entsprechende Amin zu bilden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Natriumborhydrid für Reduktionen und Wasserstoffperoxid für Oxidationen. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Methylbrom(2-phenylhydrazinyliden)acetat beinhaltet seine Wechselwirkung mit Nukleophilen und Elektrophilen. Die Bromgruppe wirkt als Abgangsgruppe bei Substitutionsreaktionen, während der Phenylhydrazin-Anteil an Redoxreaktionen teilnehmen kann. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art der Reaktanten ab.

Wirkmechanismus

The mechanism of action of methyl bromo(2-phenylhydrazinylidene)acetate involves its interaction with nucleophiles and electrophiles. The bromo group acts as a leaving group in substitution reactions, while the phenylhydrazine moiety can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural and Electronic Features

(a) Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate

- Substituents : Benzyl group instead of phenyl; ethyl ester instead of methyl ester.

- Crystal Structure : Stabilized by N–H···O hydrogen bonds (2.965 Å), forming chains along the b-axis .

- Reactivity: Used to synthesize pyrazolines with NMDA receptor selectivity and thiadiazoles with anti-inflammatory properties.

(b) (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate

- Substituents : Chloro instead of bromo; 4-methylphenyl group.

- Crystal Packing : Similar hydrogen-bonded networks but with altered geometry due to the methylphenyl group, influencing solubility and crystallinity .

(c) Ethyl 2-(4-methylpiperazin-1-yl)acetate

Reactivity and Hydrolysis Kinetics

- Substituent Position : Meta- and para-substituted derivatives show significant differences in substrate binding. For example, para-methyl groups induce radical shifts in carbonyl positioning during hydrolysis, whereas meta-substituents exhibit minimal effects .

- Halogen Effects: Bromo substituents slow hydrolysis rates compared to methyl or non-halogenated analogues due to increased steric bulk and electron-withdrawing effects. Chloro derivatives hydrolyze faster, as seen in enzymatic studies .

Key Research Findings

- Steric vs. Electronic Effects : Bromo substituents prioritize steric hindrance over electronic effects in hydrolysis, while chloro derivatives emphasize electronic modulation .

- Hydrogen Bonding : Crystal structures reveal that N–H···O interactions are critical for stabilizing hydrazone derivatives, with bond distances varying by substituent (2.965 Å for bromo vs. shorter bonds for chloro) .

- Meta/para-Substituent Paradox : Para-substituents drastically alter binding modes in enzymatic active sites, whereas meta-substituents show negligible effects unless paired with specific R-groups (e.g., 5-R/6-R positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.